molecular formula C9H13Cl2NO B2817884 3-Chloro-5-propan-2-yloxyaniline;hydrochloride CAS No. 2260931-74-4

3-Chloro-5-propan-2-yloxyaniline;hydrochloride

Cat. No.: B2817884
CAS No.: 2260931-74-4
M. Wt: 222.11
InChI Key: OBPVQIFLFUQKNG-UHFFFAOYSA-N
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Description

3-Chloro-5-propan-2-yloxyaniline;hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is also known by its IUPAC name, 3-chloro-5-isopropoxyaniline hydrochloride . This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-propan-2-yloxyaniline;hydrochloride generally involves the reaction of 3-chloroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-propan-2-yloxyaniline;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines .

Scientific Research Applications

3-Chloro-5-propan-2-yloxyaniline;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-propan-2-yloxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-propan-2-yloxyaniline;hydrochloride is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

3-chloro-5-propan-2-yloxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(2)12-9-4-7(10)3-8(11)5-9;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPVQIFLFUQKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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